
Benzophenone, 4-methyl-, oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzophenone, 4-methyl-, oxime is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen or organic groups. This compound is derived from benzophenone, a widely used organic compound in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of benzophenone, 4-methyl-, oxime typically involves the reaction of benzophenone with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate or potassium hydroxide. The reaction proceeds as follows: [ \text{Benzophenone} + \text{NH}_2\text{OH} \cdot \text{HCl} \rightarrow \text{Benzophenone oxime} + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound often employs the Beckmann rearrangement, where the oxime is converted to an amide under acidic conditions. This method is favored for its efficiency and scalability .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding nitriles or amides.
Reduction: Reduction of the oxime group can yield primary amines.
Substitution: The oxime group can participate in substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.
Major Products:
Oxidation: Nitriles or amides.
Reduction: Primary amines.
Substitution: Various substituted oximes or amides depending on the reactants used
Aplicaciones Científicas De Investigación
Benzophenone, 4-methyl-, oxime has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of amides and nitriles.
Biology: Employed in the study of enzyme mechanisms and as a ligand in coordination chemistry.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of drugs targeting specific enzymes.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of benzophenone, 4-methyl-, oxime involves the formation of a nitrilium ion intermediate during the Beckmann rearrangement. This intermediate is highly reactive and can undergo further reactions to form amides or nitriles. The molecular targets and pathways involved include the interaction with nucleophiles and the stabilization of the nitrilium ion .
Comparación Con Compuestos Similares
- Benzophenone oxime
- Acetophenone oxime
- Cyclohexanone oxime
Comparison: Benzophenone, 4-methyl-, oxime is unique due to the presence of the 4-methyl group, which can influence its reactivity and the types of reactions it undergoes. Compared to benzophenone oxime, the 4-methyl derivative may exhibit different physical and chemical properties, such as melting point and solubility. Acetophenone oxime and cyclohexanone oxime, while similar in structure, differ in their reactivity and the types of products formed during chemical reactions .
Propiedades
Número CAS |
2998-91-6 |
|---|---|
Fórmula molecular |
C14H13NO |
Peso molecular |
211.26 g/mol |
Nombre IUPAC |
(NZ)-N-[(4-methylphenyl)-phenylmethylidene]hydroxylamine |
InChI |
InChI=1S/C14H13NO/c1-11-7-9-13(10-8-11)14(15-16)12-5-3-2-4-6-12/h2-10,16H,1H3/b15-14- |
Clave InChI |
DLWJYBRYNWIYIQ-PFONDFGASA-N |
SMILES isomérico |
CC1=CC=C(C=C1)/C(=N\O)/C2=CC=CC=C2 |
SMILES canónico |
CC1=CC=C(C=C1)C(=NO)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


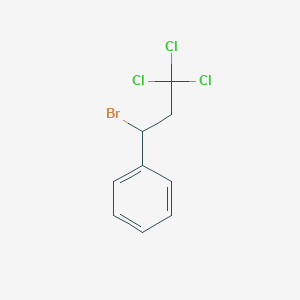


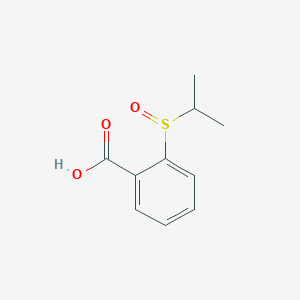
![Benzenamine, N-[(4-methoxyphenyl)methylene]-4-propyl-](/img/structure/B14675092.png)
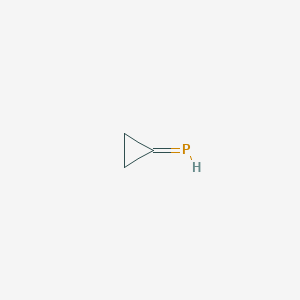
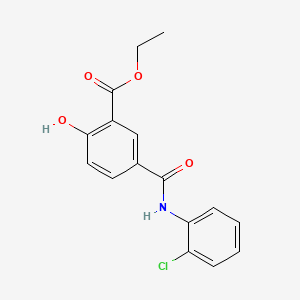

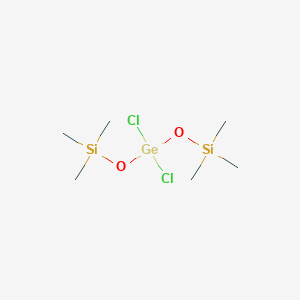

![1,6-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14675140.png)
![Dimethyl 2,2'-[(1S,2R)-3-methylcyclohex-3-ene-1,2-diyl]diacetate](/img/structure/B14675143.png)
![o,o-Diethyl s-[(5-methoxy-1,3,4-thiadiazol-2-yl)methyl] phosphorodithioate](/img/structure/B14675151.png)

